molecular formula C20H15BrClN3 B14145712 6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 879609-71-9

6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14145712
CAS No.: 879609-71-9
M. Wt: 412.7 g/mol
InChI Key: FZOBONQOKNCKSN-UHFFFAOYSA-N
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Description

6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

The synthesis of 6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and bromination reactions. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under reflux conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. They exhibit similar chemical properties but may have different biological activities.

    Benzimidazole derivatives: These compounds have a similar fused ring structure but with a benzene ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

879609-71-9

Molecular Formula

C20H15BrClN3

Molecular Weight

412.7 g/mol

IUPAC Name

6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15BrClN3/c1-13-5-8-17(9-6-13)23-20-19(14-3-2-4-16(22)11-14)24-18-10-7-15(21)12-25(18)20/h2-12,23H,1H3

InChI Key

FZOBONQOKNCKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)Cl

Origin of Product

United States

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